molecular formula C21H25N3OS2 B2596683 (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline CAS No. 905778-29-2

(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

Cat. No. B2596683
CAS RN: 905778-29-2
M. Wt: 399.57
InChI Key: MVITYKSDVDIMME-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C21H25N3OS2 and its molecular weight is 399.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Novel Syntheses of Thiazole Derivatives

Research on thiazole derivatives often focuses on synthesizing novel compounds that may offer therapeutic benefits. For example, the design and synthesis of various thiazolidin-4-one derivatives have been explored for their potential pharmacological activities, including hypoglycemic and anti-inflammatory effects (Karumanchi et al., 2019). These studies underscore the versatility of thiazole compounds in drug discovery and development.

Pharmacological Investigations

Thiazole derivatives have been investigated for a range of pharmacological activities. For instance, some studies have focused on evaluating the anti-inflammatory and antinociceptive properties of biuret derivatives in animal models (Adibpour et al., 2014). Such research highlights the potential of thiazole-based compounds in developing new treatments for inflammation and pain.

Molecular Docking and Activity Screening

Molecular Docking Studies

Computational approaches, including molecular docking studies, are utilized to predict the binding affinity of thiazole derivatives to specific protein targets. These studies can help identify promising lead compounds for further development based on their potential to interact with biological targets involved in various diseases (Helal et al., 2015).

Activity Screening

Screening thiazole derivatives for various biological activities is a crucial step in drug discovery. For example, some thiazole derivatives have been screened for their hypoglycemic and anti-inflammatory activities, providing valuable insights into their therapeutic potential (Karumanchi et al., 2019).

properties

IUPAC Name

N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2/c1-17-6-2-3-7-18(17)22-21-24(10-5-9-23-11-13-25-14-12-23)19(16-27-21)20-8-4-15-26-20/h2-4,6-8,15-16H,5,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVITYKSDVDIMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

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